1-(1-BENZYL-4-PIPERIDYL)-4-(4-ETHOXYBENZYL)PIPERAZINE
Overview
Description
1-(1-Benzyl-4-piperidyl)-4-(4-ethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two piperazine rings, each substituted with benzyl and ethoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-4-piperidyl)-4-(4-ethoxybenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst such as hydrochloric acid.
Substitution with Benzyl Groups: The piperazine core is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyl groups.
Introduction of Ethoxybenzyl Groups: Finally, the compound is reacted with 4-ethoxybenzyl chloride under basic conditions to introduce the ethoxybenzyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-4-piperidyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: The benzyl and ethoxybenzyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Benzyl-4-piperidyl)-4-(4-ethoxybenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-4-piperidyl)-4-(4-ethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzyl-4-piperidyl)-4-(4-methoxybenzyl)piperazine: Similar structure with a methoxy group instead of an ethoxy group.
1-(1-Benzyl-4-piperidyl)-4-(4-chlorobenzyl)piperazine: Contains a chlorobenzyl group instead of an ethoxybenzyl group.
Uniqueness
1-(1-Benzyl-4-piperidyl)-4-(4-ethoxybenzyl)piperazine is unique due to the presence of the ethoxybenzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where the ethoxy group plays a crucial role.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(4-ethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-2-29-25-10-8-23(9-11-25)21-27-16-18-28(19-17-27)24-12-14-26(15-13-24)20-22-6-4-3-5-7-22/h3-11,24H,2,12-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSAFQYOHHGSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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